molecular formula C18H17Cl2F2N3O B4793930 4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide

4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B4793930
M. Wt: 400.2 g/mol
InChI Key: RTYWPDNRWASUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It is also believed to exhibit its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, this compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, thereby exhibiting its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of essential proteins. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potent antitumor and antimicrobial activity. This compound can be used as a lead compound for the development of new and more effective anticancer and antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacological properties.

Scientific Research Applications

4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in various scientific research applications. It has been found to possess potent antitumor activity against a variety of cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-[(2-chloro-4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F2N3O/c19-13-2-4-17(16(22)9-13)23-18(26)25-7-5-24(6-8-25)11-12-1-3-14(21)10-15(12)20/h1-4,9-10H,5-8,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYWPDNRWASUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-4-fluorobenzyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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